molecular formula C8H5F4NO2 B1530053 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene CAS No. 1807069-69-7

1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1530053
CAS No.: 1807069-69-7
M. Wt: 223.12 g/mol
InChI Key: IOLOADBJLBCMMF-UHFFFAOYSA-N
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Description

1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H5F4NO2 and its molecular weight is 223.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Nucleophilic Substitution

1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene and its derivatives have been explored in various synthetic and substitution reactions. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a closely related compound, has been synthesized through different methods and subjected to nucleophilic aromatic substitution, leading to novel benzenes with disubstitution patterns. These reactions demonstrate the compound's reactivity and potential for creating diverse chemical structures (Ajenjo et al., 2016).

Analytical Applications in Wine Analysis

In the field of analytical chemistry, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene has been used as a derivatization reagent for the determination of biogenic amines in wines. The reagent allowed for the high-purity synthesis of derivatives of histamine, tryptamine, tyramine, and phenylethylamine, facilitating their accurate and repeatable measurement in wine samples. This application underscores the compound's utility in improving food safety and quality control processes (Jastrzębska et al., 2016).

Solubility Studies with Ionic Liquids

Research into the solubility of aromatic molecules in ionic liquids has also involved fluorinated benzene derivatives. Studies have correlated the mutual solubilities of ionic liquids and aromatic molecules, including fluorobenzenes, with the molecular dipolar and quadrupolar moments. This research offers insights into the structural changes in mixtures, potentially impacting solvent selection in various chemical processes (Dias et al., 2014).

Material Science and Polymer Chemistry

In material science, soluble fluoro-polyimides derived from fluorinated aromatic diamines, such as 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, have been synthesized. These polymers, obtained through reactions with aromatic dianhydrides, exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating potential applications in advanced material engineering (Xie et al., 2001).

Properties

IUPAC Name

1-fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c1-4-5(8(10,11)12)2-3-6(9)7(4)13(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLOADBJLBCMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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